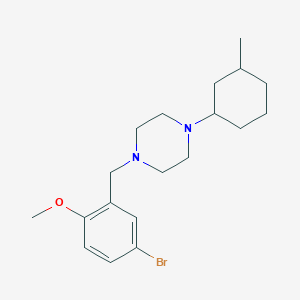
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide, also known as BHT-PC, is a synthetic antioxidant compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage to cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has also been shown to improve lipid metabolism and reduce oxidative stress in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide in lab experiments is its stability and solubility in various solvents. However, one limitation is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide. One direction is to further investigate its potential therapeutic effects in neurodegenerative diseases and metabolic disorders. Another direction is to explore its potential applications in other fields such as agriculture and environmental science. Additionally, more studies are needed to determine the optimal dosage and safety profile of 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide for human use.
In conclusion, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide is a synthetic antioxidant compound that has potential applications in various fields. Its mechanism of action involves scavenging free radicals and modulating signaling pathways involved in cell survival and apoptosis. 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments should be taken into consideration. Future research on 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide should focus on its potential therapeutic effects and safety profile for human use.
Synthesis Methods
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide is synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzyl chloride with piperidinecarboxamide in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide.
Scientific Research Applications
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields such as medicine, food preservation, and cosmetics. In medicine, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In food preservation, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to be effective in preventing lipid oxidation, which can lead to rancidity and spoilage of food products. In cosmetics, 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinecarboxamide has been shown to have anti-aging properties, making it a potential ingredient in anti-aging skincare products.
properties
IUPAC Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-20(2,3)16-10-14(11-17(18(16)24)21(4,5)6)12-23-9-7-8-15(13-23)19(22)25/h10-11,15,24H,7-9,12-13H2,1-6H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZSSFDIZGUVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0087882.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)
![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)


![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)